N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Description
“N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide” is an oxamide derivative featuring a 2-chlorophenyl group and a 3-imidazol-1-ylpropyl side chain. Oxamides are dicarboxylic acid derivatives with the general structure R¹NHC(O)C(O)NHR², known for their applications in agrochemicals and pharmaceuticals due to their stability and ability to engage in hydrogen bonding. Structural characterization of such compounds typically employs spectroscopic methods (e.g., NMR, IR) and X-ray crystallography, as demonstrated in analogous syntheses .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-11-4-1-2-5-12(11)18-14(21)13(20)17-6-3-8-19-9-7-16-10-19/h1-2,4-5,7,9-10H,3,6,8H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOXQCOCAKFNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide typically involves the following steps:
Formation of the imidazolylpropyl intermediate: This can be achieved by reacting imidazole with a suitable alkylating agent such as 3-chloropropylamine under basic conditions.
Coupling with 2-chlorophenyl isocyanate: The intermediate is then reacted with 2-chlorophenyl isocyanate to form the desired oxamide compound. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The oxamide moiety can be reduced to the corresponding amine under reducing conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, applications, and analytical data of “N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide” with structurally related compounds:
Key Findings:
Structural Differences: The target oxamide derivative differs from hydrazinecarboxamide analogs (e.g., compound) by replacing the benzodioxol and hydrazine groups with an oxamide backbone. This substitution may alter solubility and binding affinity due to reduced aromaticity and increased hydrogen-bonding capacity . Unlike urea derivatives (e.g., cumyluron), oxamides exhibit higher stability under acidic conditions due to the electron-withdrawing carbonyl groups, which resist hydrolysis .
Functional Group Impact: The imidazole moiety in the target compound and the analog may facilitate metal coordination or enzymatic interactions, a feature absent in phthalimides and ureas.
Applications :
- While 3-chloro-N-phenyl-phthalimide is utilized in polymer synthesis, the target oxamide and urea derivatives (e.g., cumyluron) are more likely to be explored for bioactive roles, such as herbicides or antifungal agents, due to their hydrogen-bonding capabilities .
Analytical Methods :
- Single-crystal X-ray analysis (as used for the compound) remains the gold standard for confirming stereochemistry and molecular geometry, often facilitated by software like SHELX .
Research Implications
The structural versatility of oxamide derivatives positions them as promising candidates for agrochemical development. Future studies should explore:
- Comparative Bioactivity : Screen the target compound against ureas (e.g., cumyluron) and phthalimides for pesticidal or pharmacological efficacy.
- Structure-Activity Relationships (SAR) : Investigate the role of the imidazole group by synthesizing analogs with alternative heterocycles (e.g., pyrazole).
- Stability Studies : Compare hydrolysis rates of oxamides vs. ureas under environmental conditions to assess practical utility.
Biological Activity
N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide is a synthetic organic compound characterized by its unique structural features, including a chlorophenyl group and an imidazolylpropyl group linked through an oxamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H15ClN4O2
- CAS Number : 385375-50-8
- IUPAC Name : this compound
The compound features an oxamide core, which is susceptible to hydrolysis under acidic or basic conditions, potentially leading to the release of its constituent parts, such as 2-chloroaniline and 3-aminopropanol.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit significant antimicrobial activity. The imidazole ring is known for its biological relevance, often serving as a pharmacophore in various drugs. The presence of the chlorophenyl group may enhance the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Anticancer Potential
Research into structurally similar compounds suggests that this compound could possess anticancer properties. Compounds with imidazole moieties have been reported to modulate protein kinase activity, influencing cellular processes such as proliferation and apoptosis. The unique combination of structural elements in this compound may allow it to interact with specific receptors or enzymes involved in cancer pathways .
The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. Detailed biochemical studies are required to clarify these interactions and the resultant biological effects.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other oxalamide derivatives reveals interesting insights into its potential applications:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | Oxalamide linkage; pyridine ring | Potential anticancer activity | Contains a pyridine group which alters pharmacokinetics |
| N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide | Similar oxalamide structure | Antimicrobial properties | Methyl substitutions enhance lipophilicity |
| N'-(4-chlorobenzyl)-N'-[3-(1-imidazolyl)propyl]oxamide | Imidazole-containing structure | Modulates kinase activity | Chlorine enhances metabolic stability |
This table highlights how structural variations can influence biological activities, suggesting that further investigations into this compound could yield valuable insights into its therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of Imidazolylpropyl Intermediate : Reacting imidazole with a suitable alkylating agent.
- Coupling Reaction : The intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to yield the final product.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
